molecular formula C12H11ClN2OS B448606 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide CAS No. 328274-92-6

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide

Cat. No.: B448606
CAS No.: 328274-92-6
M. Wt: 266.75g/mol
InChI Key: DIKWBQZSXXITGJ-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide is a synthetic organic compound characterized by the presence of a thiazole ring, a phenyl group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide typically involves the reaction of 2-chloroacetyl chloride with 4-methyl-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide
  • 2-chloro-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
  • 3-chloro-N-(4-methyl-1,3-thiazol-2-yl)benzamide

Uniqueness

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring and a phenylacetamide moiety makes it a versatile intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-8-7-17-12(14-8)15-11(16)10(13)9-5-3-2-4-6-9/h2-7,10H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKWBQZSXXITGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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